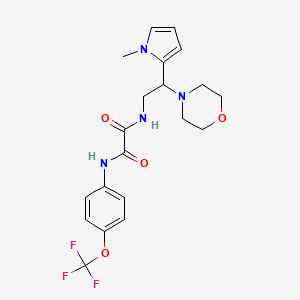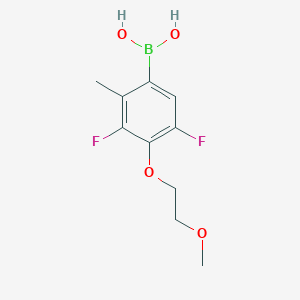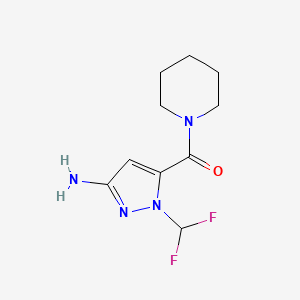![molecular formula C13H23ClN2O2 B2877045 4-methyl-2-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}pentanoic acid hydrochloride CAS No. 1864062-03-2](/img/structure/B2877045.png)
4-methyl-2-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}pentanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-2-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}pentanoic acid hydrochloride is a useful research compound. Its molecular formula is C13H23ClN2O2 and its molecular weight is 274.79. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}pentanoic acid hydrochloride typically involves multi-step reactions. Starting with the formation of the pyrazole ring, 1-(propan-2-yl)-1H-pyrazole can be synthesized through cyclization of appropriate precursors. The resulting product is then subjected to alkylation reactions with 4-methylpentanoic acid derivatives under controlled conditions such as anhydrous solvents and specific catalysts.
Industrial Production Methods: Industrial-scale production might involve optimization of reaction conditions for higher yield and purity, including continuous flow processes, precise temperature regulation, and tailored solvent systems. The addition of the hydrochloride group is usually achieved through acid-base reaction with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo multiple types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Catalysts such as KMnO4 or PCC under controlled conditions.
Reduction: Employing reagents like LiAlH4 or catalytic hydrogenation.
Substitution: Halogenated compounds or strong bases under varied conditions.
Major Products:
Oxidation might yield carboxylated derivatives.
Reduction often produces simpler aliphatic or aromatic structures.
Substitution results in diversified molecular frameworks due to different substituents.
4. Scientific Research Applications: 4-methyl-2-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}pentanoic acid hydrochloride is a versatile compound used in numerous scientific research applications:
Chemistry: Utilized in organic synthesis as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe in enzymatic studies.
Medicine: Explored for pharmaceutical properties, including potential anti-inflammatory and analgesic effects.
Industry: Used as an intermediate in the manufacture of specialty chemicals and materials.
5. Mechanism of Action: The compound exerts its effects through interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to particular enzymes or receptors, altering their activity.
Pathways Involved: It influences metabolic pathways by modulating enzyme function, resulting in diverse physiological responses.
Comparison with Similar Compounds
1-(propan-2-yl)-1H-pyrazole
4-methylpentanoic acid
Other pyrazole or pentanoic acid derivatives with varying alkyl or functional groups.
Would you like to explore anything more specific about this compound?
Properties
IUPAC Name |
4-methyl-2-[(1-propan-2-ylpyrazol-3-yl)methyl]pentanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2.ClH/c1-9(2)7-11(13(16)17)8-12-5-6-15(14-12)10(3)4;/h5-6,9-11H,7-8H2,1-4H3,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFFVXSEFWSKSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC1=NN(C=C1)C(C)C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,5-dichloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2876962.png)
![1-(2-fluorophenyl)-3-({[(Z)-[1-(furan-2-yl)ethylidene]amino]carbamothioyl}amino)thiourea](/img/structure/B2876963.png)
![5-((2-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2876965.png)

![2-({9-METHOXY-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE](/img/structure/B2876968.png)

![7-(2,3-Dimethoxyphenyl)-2-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2876971.png)



![2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2876978.png)
![5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine](/img/structure/B2876983.png)

![3-methyl-N-(7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1,2-oxazole-5-carboxamide](/img/structure/B2876985.png)
